(E)-Methyl 2-(2-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)phenyl)-2-(methoxyimino)acetate
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Overview
Description
(E)-Methyl 2-(2-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)phenyl)-2-(methoxyimino)acetate is a complex organic compound with a unique structure that includes a phthalimide group and a methoxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 2-(2-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)phenyl)-2-(methoxyimino)acetate typically involves multiple steps. One common method starts with the preparation of the phthalimide derivative, which is then reacted with a suitable aldehyde to form the intermediate compound. This intermediate is further reacted with methoxyamine hydrochloride under basic conditions to introduce the methoxyimino group. The final step involves esterification with methanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 2-(2-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)phenyl)-2-(methoxyimino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxyimino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyimino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(E)-Methyl 2-(2-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)phenyl)-2-(methoxyimino)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-Methyl 2-(2-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)phenyl)-2-(methoxyimino)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Biological Activity
(E)-Methyl 2-(2-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)phenyl)-2-(methoxyimino)acetate, with the CAS number 156581-14-5, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antifungal properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C19H16N2O6, with a molar mass of approximately 368.35 g/mol. The compound exhibits moderate solubility and has been characterized by various analytical techniques including NMR and mass spectrometry .
Antifungal Activity
Recent studies have highlighted the antifungal properties of this compound. For instance, a series of compounds structurally related to this compound were tested against Sclerotinia sclerotiorum , a significant plant pathogen. The results indicated that modifications in the structure led to enhanced antifungal activity compared to lead compounds .
Table 1: Antifungal Activity against Sclerotinia sclerotiorum
Compound | EC50 (mg/L) | Remarks |
---|---|---|
Lead Compound | 10.62 | Baseline activity |
Compound VI-6 | 1.51 | Significant improvement |
Compound VI-7 | 1.81 | Comparable to VI-6 |
These findings suggest that the introduction of specific functional groups in the molecular structure can significantly enhance antifungal efficacy.
The mechanism by which this compound exerts its antifungal effects appears to involve disruption of cellular structures in fungal cells. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) analyses revealed that treated hyphal cells exhibited significant morphological changes, including mitochondrial swelling and vacuolar disruption .
Figure 1: SEM Analysis of Fungal Cells Treated with VI-3
SEM Analysis
Case Studies
In a recent case study involving agricultural applications, this compound was tested for its effectiveness in controlling cucumber downy mildew and corn rust. The compound demonstrated over 90% efficacy at concentrations as low as 400 mg/L, indicating its potential as a viable antifungal agent in crop protection strategies .
Safety and Toxicology
While the compound shows promise in biological applications, safety assessments are crucial for its potential use. Preliminary data indicates that it may inhibit several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which could have implications for drug interactions if developed for therapeutic use . Further toxicological studies are needed to evaluate its safety profile comprehensively.
Properties
Molecular Formula |
C19H16N2O6 |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
methyl (2Z)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate |
InChI |
InChI=1S/C19H16N2O6/c1-25-19(24)16(20-26-2)13-8-4-3-7-12(13)11-27-21-17(22)14-9-5-6-10-15(14)18(21)23/h3-10H,11H2,1-2H3/b20-16- |
InChI Key |
JWAUGXXRJKZYBD-SILNSSARSA-N |
Isomeric SMILES |
COC(=O)/C(=N\OC)/C1=CC=CC=C1CON2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
COC(=O)C(=NOC)C1=CC=CC=C1CON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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